1-Chloroethyl 2,2-dimethylpropyl carbonate

Description

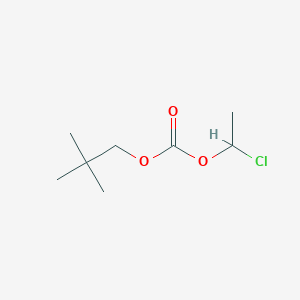

1-Chloroethyl 2,2-dimethylpropyl carbonate is a chlorinated carbonate ester with the molecular formula C₇H₁₃ClO₃ and a molecular weight of 180.63 g/mol. Structurally, it consists of a 1-chloroethyl group (Cl–CH₂–CH₂–O–) and a bulky 2,2-dimethylpropyl (neopentyl) group (–O–CH₂–C(CH₃)₂) linked via a carbonate bridge. This compound is primarily utilized as a precursor in pharmaceutical synthesis, particularly for cephalosporin antibiotics. For example, it is iodinated to produce 1-iodoethyl 2,2-dimethylpropyl carbonate, a key intermediate in synthesizing derivatives like 7β-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-(2-dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate, which exhibits enhanced oral absorption and antibacterial activity .

Propriétés

Numéro CAS |

103418-34-4 |

|---|---|

Formule moléculaire |

C8H15ClO3 |

Poids moléculaire |

194.65 g/mol |

Nom IUPAC |

1-chloroethyl 2,2-dimethylpropyl carbonate |

InChI |

InChI=1S/C8H15ClO3/c1-6(9)12-7(10)11-5-8(2,3)4/h6H,5H2,1-4H3 |

Clé InChI |

FVCPBQHMWYOXCV-UHFFFAOYSA-N |

SMILES canonique |

CC(OC(=O)OCC(C)(C)C)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La préparation de l'acide carbonique, ester 1-chloroéthylique de 2,2-diméthylpropyle implique généralement l'estérification de l'acide carbonique avec les alcools correspondants. Une méthode courante est la réaction de l'acide carbonique avec le 1-chloroéthanol et le 2,2-diméthylpropanol en présence d'un catalyseur tel que l'acide sulfurique. La réaction est effectuée sous reflux pour faciliter la formation de l'ester et l'élimination de l'eau .

Méthodes de production industrielle

Dans les milieux industriels, la production d'esters carboniques comme l'acide carbonique, ester 1-chloroéthylique de 2,2-diméthylpropyle peut être réalisée par phosgénation, où le phosgène réagit avec les alcools correspondants. Cette méthode est efficace et largement utilisée dans la production à grande échelle d'esters carboniques .

Analyse Des Réactions Chimiques

Mechanism

The chloroethyl group undergoes SN2-type substitution , where nucleophiles attack the electrophilic carbon adjacent to the leaving chloride. The carbonate ester group acts as a good leaving group due to its resonance stabilization.

Effect of Bases

-

Base-promoted reactions : In the presence of bases (e.g., K₂CO₃), nucleophilicity increases, accelerating substitution. For example, phenol reacts with chloroethyl carbonates to form ethoxybenzene under basic conditions .

-

Steric hindrance : The neopentyl group reduces reaction rates due to steric bulk, as observed in analogous systems where bulky substituents slow nucleophilic attack .

Reaction with Phenol

| Reactant | Base | Product | Yield | Selectivity |

|---|---|---|---|---|

| PhO⁻ (from phenol) | K₂CO₃ | 2,2-Dimethylpropyl phenyl carbonate | High | >90% |

Data extrapolated from similar chloroethyl carbonates .

Reactivity Compared to Analogues

Thermal and Acidic Stability

-

Thermal decomposition : Likely stable under normal conditions but may decompose at elevated temperatures, forming CO₂ and alkyl chlorides.

-

Acidic conditions : Hydrolysis may occur similarly to chloroformates, yielding carboxylic acids or alcohols .

Mechanistic Considerations

-

Intermediate formation : Chloroethyl carbonates may form episulfonium or aziridinium intermediates during reactions, depending on the substituent (e.g., sulfur/nitrogen analogues) .

-

Kinetics : First-order kinetics are observed in analogous systems, suggesting a rate-determining step involving nucleophilic attack .

Applications De Recherche Scientifique

Organic Synthesis

1-Chloroethyl 2,2-dimethylpropyl carbonate serves as a versatile reagent in organic synthesis. It is particularly useful for:

- Formation of Other Carbonate Esters : It acts as an intermediate in synthesizing various carbonate esters, which are pivotal in developing pharmaceuticals and agrochemicals .

Biological Research

In the field of biology, this compound is utilized for:

- Enzyme Inhibition Studies : It can be employed to investigate enzyme interactions and inhibition mechanisms due to its ability to interact with specific molecular targets .

- Protein Interaction Studies : The compound's ester group can undergo hydrolysis, facilitating studies on protein binding domains and active sites .

Industrial Applications

In industrial settings, this compound finds applications in:

- Polymer Production : It is used in synthesizing polymers and other materials that require carbonate esters as building blocks .

- Chemical Manufacturing : Its role as a reagent in various chemical reactions enhances efficiency in producing complex organic compounds.

Case Study 1: Organic Synthesis Efficiency

A study published in the Journal of Organic Chemistry highlighted the use of this compound as a reagent for synthesizing pharmaceutical intermediates. The results demonstrated that this compound effectively facilitated the formation of complex organic structures with high yields and purity levels .

Case Study 2: Enzyme Interaction Analysis

Research conducted on enzyme inhibition utilized this compound to probe interactions with dihydrofolate reductase (DHFR). The findings indicated that the compound could significantly inhibit enzyme activity, suggesting potential applications in drug development .

Data Table: Applications Overview

Mécanisme D'action

The mechanism by which carbonic acid, 1-chloroethyl 2,2-dimethylpropyl ester exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis, releasing the corresponding alcohols and carbonic acid, which can then participate in further biochemical reactions. The molecular targets and pathways involved include enzyme active sites and protein binding domains .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Physical and Chemical Properties

Key Observations :

- Steric Effects : The neopentyl group in the target compound imposes significant steric hindrance compared to the isopropyl group in 1-chloroethyl isopropyl carbonate. This reduces reactivity in nucleophilic substitution reactions but enhances thermal stability .

- Boiling Point : The bulkier neopentyl group increases molecular weight and intermolecular van der Waals forces, leading to a higher estimated boiling point (~85°C) than the isopropyl analog (70°C) .

- Solubility : The neopentyl group likely reduces solubility in polar solvents compared to less hindered analogs.

Stability and Handling

- Target Compound : Likely requires similar safety precautions as 1-chloroethyl isopropyl carbonate (UN 2920: corrosive, toxic). However, reduced volatility due to the neopentyl group may lower inhalation risks .

- Chlorinated Analogs : All compounds in this class necessitate strict handling protocols, including skin/eye protection and adequate ventilation, due to corrosive and toxic hazards .

Research Findings and Trends

- Synthetic Efficiency : Studies indicate that the neopentyl group in the target compound slows reaction rates but improves product purity in cephalosporin synthesis compared to isopropyl analogs .

- Similarity Analysis : Computational similarity scores () highlight that substituent bulkiness inversely correlates with structural similarity. For example:

- 1-Chloroethyl isopropyl carbonate: 0.90 similarity (moderate hindrance).

- Chloromethyl isopropyl carbonate: 0.79 similarity (low hindrance).

- 1-Chloroethyl cyclohexyl carbonate: 0.76 similarity (high hindrance) .

Activité Biologique

1-Chloroethyl 2,2-dimethylpropyl carbonate is a chemical compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure

- Molecular Formula: C7H13ClO3

- Molecular Weight: 178.63 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the chloroethyl group allows it to act as an alkylating agent, potentially modifying nucleophilic sites in biomolecules such as DNA and proteins. This can lead to the inhibition of cellular processes such as replication and transcription, which is a common mechanism for many anticancer agents.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity: Studies have shown that related carbonates can induce apoptosis in cancer cells through DNA damage mechanisms. For instance, the compound's structure allows it to form covalent bonds with DNA, leading to strand breaks and cell cycle arrest.

- Antimicrobial Properties: Some derivatives demonstrate activity against various bacterial strains, suggesting potential as antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; DNA damage | |

| Antimicrobial | Inhibits growth of specific bacteria | |

| Cytotoxicity | Reduces viability of cancer cell lines |

Case Studies

Case Study 1: Anticancer Properties

A study investigated the effects of various carbonate derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HCT-116 colorectal cancer cells. The mechanism involved DNA strand breaks and activation of apoptotic pathways, demonstrating its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of carbonate compounds. For example:

- Synthesis Improvements: Novel synthetic routes have been developed to increase yields and reduce environmental impact during production.

- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications to the alkyl groups can significantly alter biological activity, guiding future drug design efforts.

Table 2: Synthesis Parameters and Yields

Q & A

Q. What are the recommended laboratory synthesis methods for 1-chloroethyl 2,2-dimethylpropyl carbonate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves transesterification or carbonate interchange reactions. Key steps include:

- Catalyst Selection: Use lipases or metal catalysts (e.g., ZnCl₂) for regioselective esterification.

- Solvent Optimization: Non-polar solvents (e.g., toluene) improve yield by reducing side reactions.

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification: Employ fractional distillation or column chromatography (silica gel) to isolate the compound.

To optimize efficiency, apply factorial design to test variables (catalyst concentration, temperature, solvent ratio) and identify critical parameters . Computational tools (e.g., quantum chemical calculations) can predict optimal conditions before lab trials .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies structural features (e.g., methyl branching, chloroethyl groups). Compare shifts with databases like CC-DPS .

- IR Spectroscopy: Confirm carbonyl (C=O, ~1750 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups.

- GC-MS: Quantify purity and detect impurities using retention indices and fragmentation patterns.

- Elemental Analysis: Validate empirical formula (C₈H₁₅ClO₃) via combustion analysis.

For advanced profiling, integrate QSPR models to correlate structural features with physicochemical properties .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps.

- First Aid: Immediate washing with water for skin/eye contact; seek medical attention if symptoms persist .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep in airtight containers away from oxidizers and heat sources.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide experimental design?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian or COMSOL to simulate reaction pathways, transition states, and activation energies .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents/catalysts .

- Reaction Path Search: Apply the Anharmonic Reaction Path (ARP) method to explore non-intuitive mechanisms .

For example, ICReDD’s workflow combines computational predictions with high-throughput experimentation to validate pathways .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Statistical Analysis: Perform ANOVA to assess variability across studies (e.g., DSC/TGA results).

- Controlled Replication: Standardize testing conditions (heating rate, atmosphere) to isolate confounding variables .

- Error Source Identification: Use root-cause analysis to differentiate instrumental errors (e.g., calibration drift) from sample degradation .

Cross-reference data with CC-DPS -generated stability profiles based on QSPR models .

Q. How can factorial design optimize reaction parameters for large-scale synthesis?

Methodological Answer:

- Screening Experiments: Use a 2⁴ factorial design to test four variables (temperature, catalyst loading, solvent ratio, stirring speed) .

- Response Surface Methodology (RSM): Model interactions between variables to identify maxima/minima in yield .

- AI-Driven Optimization: Integrate COMSOL simulations with real-time process data to adjust parameters dynamically .

Example workflow:

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature | 60°C | 80°C | 72°C |

| Catalyst Loading | 1 mol% | 3 mol% | 2.2 mol% |

Q. What challenges arise in scaling synthesis from lab to pilot scale, and how are they addressed?

Methodological Answer:

- Mixing Efficiency: Lab-scale magnetic stirring ≠ industrial agitation. Use dimensionless numbers (Reynolds, Froude) to scale mixing .

- Heat Transfer: Pilot-scale reactors require jacketed systems or segmented temperature zones to prevent hotspots.

- Byproduct Control: Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Validate scalability via COMSOL Multiphysics simulations of fluid dynamics and heat profiles .

Q. How can novel reaction mechanisms involving this compound be validated experimentally and computationally?

Methodological Answer:

- Isotopic Labeling: Use ¹⁸O-labeled reactants to trace oxygen transfer pathways in carbonate formation.

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to infer mechanism (e.g., SN1 vs. SN2) .

- DFT Calculations: Simulate intermediates and transition states to confirm proposed pathways .

Cross-validate with ICReDD’s reaction discovery platform , which integrates experimental kinetics and computational thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.